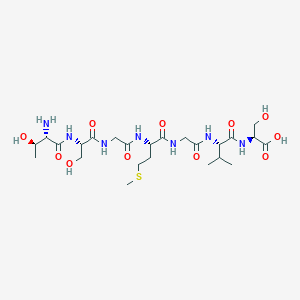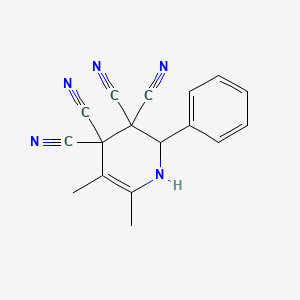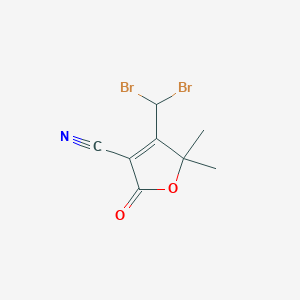
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is an organic compound with a complex structure that includes bromine, carbon, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile typically involves the bromination of precursor compounds. One common method involves the reaction of a 4-methyl-biphenyl derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction conditions include maintaining a two-phase medium and using specific brominating agents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced chromatographic techniques, such as LC-ESI/MS/MS, can help in the determination and removal of potential genotoxic impurities .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the dibromomethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: Including amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of imines, while oxidation can produce carboxylic acids or ketones .
Applications De Recherche Scientifique
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential genotoxic effects and interactions with biological molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile involves its interaction with molecular targets through its dibromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives that can interact with biological pathways. The compound’s genotoxic potential is of particular interest, as it may interact with DNA and other cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-2-dibromomethyl-benzonitrile: Similar in structure but with different substituents on the benzene ring.
4-Dibromomethyl-4-methyl-2,5-cyclohexadienone: Another dibromomethyl-substituted compound with distinct reactivity and applications.
Uniqueness
4-(Dibromomethyl)-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carbonitrile is unique due to its specific structural features, including the presence of both a dibromomethyl group and a nitrile group
Propriétés
Numéro CAS |
138473-50-4 |
|---|---|
Formule moléculaire |
C8H7Br2NO2 |
Poids moléculaire |
308.95 g/mol |
Nom IUPAC |
4-(dibromomethyl)-5,5-dimethyl-2-oxofuran-3-carbonitrile |
InChI |
InChI=1S/C8H7Br2NO2/c1-8(2)5(6(9)10)4(3-11)7(12)13-8/h6H,1-2H3 |
Clé InChI |
CUCOSMQVBAOCEW-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C(C(=O)O1)C#N)C(Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


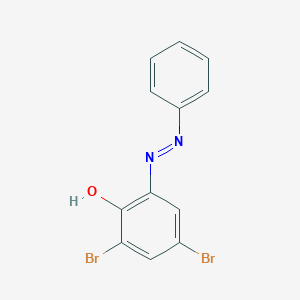
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

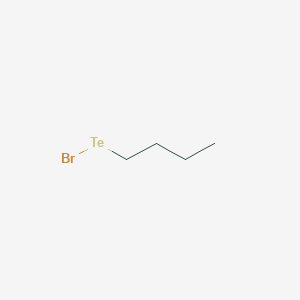
![3,3-Diphenyl-3H-pyrano[3,2-f]quinoline](/img/structure/B14262301.png)
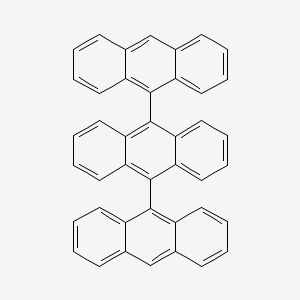
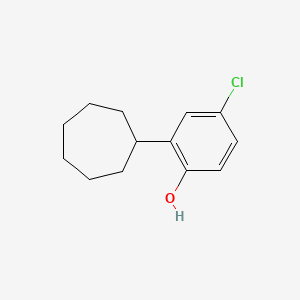
![Tributyl[1-(phenylsulfanyl)butyl]stannane](/img/structure/B14262334.png)
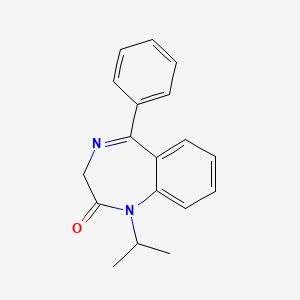
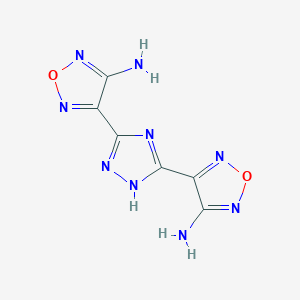
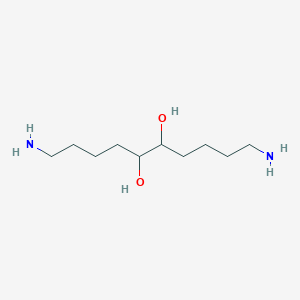
![4-[Bis(4-hydroxy-3,5-dimethylphenyl)methyl]benzene-1,2-diol](/img/structure/B14262356.png)
